molecular formula C19H19N5O3S2 B2515928 N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-45-0

N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No. B2515928
CAS RN: 868225-45-0
M. Wt: 429.51
InChI Key: NOZUOWXRMOJOFL-UHFFFAOYSA-N
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Description

The compound appears to be a complex molecule with potential biological activity, given its structural features that include a pyrimidinyl moiety, a thiophene ring, and various substituents that suggest it could interact with biological systems in a specific manner. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, the introduction of various functional groups, and the protection and deprotection of these groups. Paper describes a four-step synthesis process for a compound with a pyrimidinyl and an isoxazole moiety, which suggests that the synthesis of the compound could also involve multiple steps, likely starting from simpler precursors such as a pyrimidine derivative and a thiophene carboxylic acid derivative.

Molecular Structure Analysis

The molecular structure of organic compounds can be characterized using techniques such as NMR, IR, ESI-MS, and X-ray crystallography. Paper details the use of these techniques to determine the structure of a related compound, which implies that a similar approach could be used to analyze the molecular structure of N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide. The presence of aromatic rings and heteroatoms in the compound would likely result in a complex NMR spectrum, while the IR spectrum would feature characteristic absorptions for carbonyl, amine, and thiocarbonyl groups.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and overall structure. The compound contains several reactive sites, including amine, carbonyl, and thiocarbonyl groups. These could potentially undergo various chemical reactions such as nucleophilic substitutions, condensations, and additions. For instance, the thiocarbonyl group could react with amines to form thioureas, as seen in the synthesis of the compound described in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of multiple aromatic rings in the compound suggests it might have a relatively low solubility in water but could be soluble in organic solvents. The compound's stability could be influenced by the presence of reactive groups, and its melting point would be determined by the strength of intermolecular forces, such as hydrogen bonding, which could be inferred from the crystal structure analysis as described in paper .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Synthesis : The compound is likely involved in the synthesis of diverse heterocyclic frameworks, particularly pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, through reactions with various reagents, showcasing the compound's versatility in producing biologically relevant molecules (Hassneen & Abdallah, 2003).

  • Antimicrobial Applications : Compounds synthesized from thiophene derivatives have been studied for their antimicrobial properties. For example, synthesis routes involving thiophene-2-carboxamide derivatives lead to the creation of compounds with potential antibiotic and antibacterial activities, highlighting the relevance of such chemical structures in developing new antimicrobial agents (Ahmed, 2007).

  • Antinociceptive Activity : N-Substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides derived from thiophene-3-carboxylic acid have been evaluated for their antinociceptive activities, indicating the compound's potential use in pain management research (Shipilovskikh et al., 2020).

Material Science Applications

  • Polymer Synthesis : Thiophene derivatives have been utilized in the synthesis of polyamides containing nucleobases like uracil and adenine, showcasing the potential of such compounds in creating novel polymers with specific functionalities and applications in materials science (Hattori & Kinoshita, 1979).

Chemical Synthesis and Characterization

  • Novel Synthesis Routes : Research has explored new synthetic pathways utilizing thiophene derivatives for the creation of complex heterocyclic structures, such as thieno[2,3-d]pyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines, contributing to the development of new chemical entities with potential pharmacological applications (Pokhodylo et al., 2010).

properties

IUPAC Name

N-[4-amino-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S2/c1-10-5-6-12(11(2)8-10)21-14(25)9-29-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-7-28-13/h3-8H,9H2,1-2H3,(H,21,25)(H,22,26)(H3,20,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZUOWXRMOJOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

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